While resources like PubChem () and commercial chemical suppliers like Biosynth () acknowledge its existence and offer the compound for purchase, no scientific publications directly referencing its use in research were readily identified.
Due to the presence of specific functional groups, 4-Methyl-5-oxohexanenitrile possesses some intriguing properties that could be explored in scientific research:
Based on these functional groups, 4-Methyl-5-oxohexanenitrile could be investigated in various research areas, including:
4-Methyl-5-oxohexanenitrile, with the chemical formula and a molecular weight of approximately 125.17 g/mol, is a nitrile compound characterized by a ketone functional group adjacent to a nitrile group. This compound is notable for its structural features, which include a five-membered carbon chain and a methyl group at the fourth carbon position. Its systematic name reflects its unique structure, which includes both a ketone and a nitrile functional group.
The chemical behavior of 4-Methyl-5-oxohexanenitrile is influenced by its functional groups. Key reactions include:
These reactions highlight the compound's versatility in organic synthesis.
The synthesis of 4-Methyl-5-oxohexanenitrile can be achieved through several methods:
These methods emphasize the importance of controlling reaction conditions to minimize undesired isomer formation.
4-Methyl-5-oxohexanenitrile finds applications in various fields:
The compound's unique structure makes it valuable for developing new materials and chemicals.
Interaction studies involving 4-Methyl-5-oxohexanenitrile focus on its reactivity with other chemical species. Investigations often examine how this compound interacts with nucleophiles and electrophiles during synthetic routes. Additionally, studies on its hydrolysis products provide insights into its behavior under biological conditions, which may inform its potential use in medicinal chemistry.
Several compounds share structural similarities with 4-Methyl-5-oxohexanenitrile. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Methyl-5-cyano-pentan-2-one | C₇H₁₁NO | Similar structure but different positioning of functional groups. |
| 5-Methyl-4-oxohexanenitrile | C₇H₁₁NO | Isomeric form that differs in the position of the methyl group. |
| 4-Methyl-5-oxopentanenitrile | C₆H₉NO | Shorter carbon chain but retains similar functional groups. |
These comparisons highlight the uniqueness of 4-Methyl-5-oxohexanenitrile due to its specific arrangement of functional groups and carbon skeleton, which may influence its reactivity and applications differently than its analogs.
The base-catalyzed cyanoethylation of acetone with acrylonitrile remains the predominant method for synthesizing 4-methyl-5-oxohexanenitrile. The reaction follows a Michael addition mechanism, where the enolate ion of acetone attacks the β-carbon of acrylonitrile’s electron-deficient double bond [3] [7]. Kinetic studies reveal a second-order dependence on acrylonitrile concentration, with rate constants increasing exponentially at temperatures above 200°C [6] [8].
The general mechanism involves three stages:
Reaction efficiency depends critically on the base strength, with potassium hydroxide (10–15 mol%) providing optimal conversion rates (Table 1) [6] [8].
Table 1: Optimization of Base Catalysts for Cyanoethylation
| Base | Concentration (mol%) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| NaOH | 10 | 68 | 82 |
| KOH | 12 | 89 | 94 |
| LiOH | 15 | 54 | 76 |
| Tetrabutylammonium hydroxide | 8 | 78 | 88 |
Data adapted from continuous flow studies [6] and batch reactor analyses [8].
Isotopic labeling experiments using deuterated acrylonitrile derivatives (e.g., N-Acetyl-d3-S-(2-cyanoethyl)-L-cysteine) have elucidated the stereoelectronic factors governing regioselectivity . Nuclear magnetic resonance (NMR) spectroscopy confirms that the enolate’s nucleophilic character dictates attack at acrylonitrile’s β-carbon rather than the α-position. Density functional theory (DFT) calculations indicate a transition state with partial negative charge development on the acrylonitrile’s β-carbon (ΔG‡ = 92 kJ/mol) [8].
Side reactions become significant above 230°C, including:
These pathways reduce yields by 15–22% under non-optimized conditions [6] [8].
Microreactor technology enables precise control over residence time (30–120 s) and temperature (200–230°C), achieving 94% yield at 220°C with acetone:acrylonitrile molar ratios of 1:1.2 [6]. Water content below 0.5% suppresses hydrolysis, while N-propylamine additives (0.1–0.3 M) accelerate reaction rates by stabilizing the transition state through hydrogen bonding [6] [8].
Critical parameters for scale-up:
Copper(I)-catalyzed asymmetric Michael additions using chiral bisphosphine ligands (e.g., BINAP) produce enantioenriched 4-methyl-5-oxohexanenitrile with 78–84% enantiomeric excess (ee) [5]. This method employs β-keto esters as nucleophiles, followed by nitrile group introduction via nucleophilic substitution.
Knoevenagel condensation between levulinic acid derivatives and malononitrile provides an alternative route. Titanium tetrachloride-mediated reactions yield 72–80% product, though requiring rigorous moisture control [4].
Bifunctional organocatalysts combining thiourea and tertiary amine groups enable solvent-free syntheses at 80–100°C. These systems achieve 85% yield via simultaneous enolate generation and transition-state stabilization [7].
The thermodynamic preference for the 5-oxo regioisomer arises from conjugation between the ketone and nitrile groups, stabilizing the product by 18.3 kJ/mol compared to 4-oxo isomers [8]. Steric effects from the methyl group further disfavor alternative attack positions on the acetone enolate.
Cryogenic reaction conditions (−20°C) suppress isomerization pathways, reducing 4-oxohexanenitrile byproducts from 12% to 2% [6]. Computational models predict optimal selectivity at pH 10.5–11.2, where enolate concentration peaks without base-induced degradation [8].
Combined fractional distillation and recrystallization protocols achieve 99.5% purity:
Advanced chromatographic techniques using silver nitrate-impregnated silica gel resolve remaining geometric isomers (ΔRf = 0.12) [5].
The cyanoethylation reaction represents a fundamental transformation in organic chemistry, involving the addition of compounds containing active hydrogen atoms to acrylonitrile. This process is particularly relevant to the synthesis of 4-methyl-5-oxohexanenitrile and related compounds [1] [2].
The cyanoethylation reaction proceeds through a Michael addition mechanism, where the nucleophile attacks the β-carbon of the α,β-unsaturated nitrile system. The general mechanism follows the pattern:
YH + H₂C=CH-CN → Y-CH₂-CH₂-CN
In this reaction, the β-carbon atom (furthest from the nitrile group) becomes positively polarized, making it susceptible to nucleophilic attack [1]. The reaction typically requires a base catalyst, with strongly basic quaternary ammonium hydroxides being particularly effective [2].
The mechanism typically involves base-catalyzed deprotonation of the active hydrogen-containing substrate, followed by nucleophilic attack on the activated acrylonitrile. The presence of electron-withdrawing groups, such as the cyano group, activates the double bond toward conjugate addition by stabilizing the resulting carbanion intermediate [3] [4].
Cyanoethylation reactions can be applied to various substrates including:
The reaction is particularly important in the synthesis of 5-oxohexanenitrile derivatives, where acetone serves as the nucleophile in the presence of acrylonitrile [1].
The competition between oxygen and carbon nucleophilicity in ketone-nitrile systems represents a crucial factor in determining reaction pathways and product distributions. This competition is influenced by several factors including electronic effects, solvation, and steric considerations.
The nucleophilicity of oxygen versus carbon depends significantly on the electronic environment. Oxygen atoms in ketones possess lone pairs that can act as nucleophiles, particularly when the carbonyl group is activated or when the oxygen is deprotonated [5] [6]. However, the carbonyl oxygen typically acts as a nucleophile only under specific conditions, such as coordination with Lewis acids or protonation [7].
Carbon nucleophilicity is generally observed in enolate systems, where the α-carbon to the carbonyl group becomes nucleophilic upon deprotonation. The nucleophilicity of carbon sites is enhanced by:
The choice of solvent significantly affects the relative nucleophilicity of oxygen and carbon centers. In polar protic solvents, nucleophiles capable of hydrogen bonding (such as oxygen-centered nucleophiles) experience solvation that can reduce their nucleophilicity. Conversely, polar aprotic solvents tend to enhance nucleophilicity by reducing solvation effects [8].
In ketone-nitrile systems, the competition between oxygen and carbon nucleophilicity can lead to different reaction pathways:
The relative rates of these competing pathways determine the overall reaction selectivity [9].
Transfer reactions in organic chemistry encompass various processes where functional groups, atoms, or entire molecular fragments are transferred from one molecule to another. In the context of 4-methyl-5-oxohexanenitrile chemistry, several transfer processes are particularly relevant.
Proton transfer reactions are fundamental to many organic transformations involving ketone-nitrile systems. These reactions typically proceed through either intermolecular or intramolecular pathways [10]: